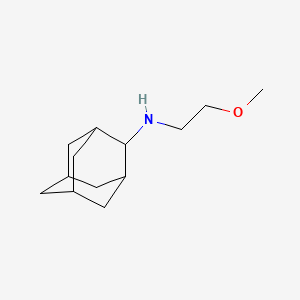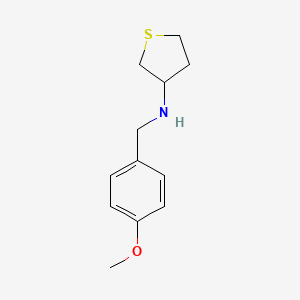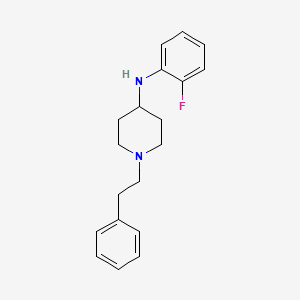
2-adamantyl(2-methoxyethyl)amine
Übersicht
Beschreibung
2-adamantyl(2-methoxyethyl)amine, also known as Memantine, is a unique medication that is commonly used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that is widely used in the treatment of Alzheimer's disease.
Wirkmechanismus
2-adamantyl(2-methoxyethyl)amine works by blocking the NMDA receptors in the brain. This reduces the amount of glutamate that is released, which can cause damage to the brain cells. The drug also has a neuroprotective effect, which helps to prevent the death of brain cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. The drug also reduces the levels of inflammatory cytokines, which can cause damage to the brain cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-adamantyl(2-methoxyethyl)amine has several advantages for lab experiments. It has a high yield and purity, which makes it easy to use in experiments. The drug is also well-tolerated in animals, and it has a low toxicity profile. However, the drug has some limitations. It is not very soluble in water, which can make it difficult to administer in experiments. It is also relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-adamantyl(2-methoxyethyl)amine. One direction is to study the drug's potential use in the treatment of other neurological disorders. Another direction is to investigate the drug's mechanism of action in more detail. This could lead to the development of new drugs that target the same pathway. Finally, there is a need to develop new formulations of the drug that are more soluble in water and easier to administer. This could make the drug more accessible for use in experiments and in the clinic.
Conclusion:
This compound is a unique medication that has shown promise in the treatment of Alzheimer's disease and other neurological disorders. The drug works by blocking the NMDA receptors in the brain, which reduces the amount of glutamate that is released. The drug has several advantages for use in lab experiments, including a high yield and purity and a low toxicity profile. However, the drug also has some limitations, including its low solubility in water and its relatively high cost. There are several future directions for research on this drug, including investigating its potential use in other neurological disorders and developing new formulations that are more soluble and easier to administer.
Wissenschaftliche Forschungsanwendungen
2-adamantyl(2-methoxyethyl)amine has been extensively studied for its therapeutic potential in Alzheimer's disease. The drug has been shown to improve cognitive function and reduce the progression of the disease. It has also been studied for its potential use in the treatment of other neurological disorders, including Parkinson's disease, Huntington's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-15-3-2-14-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-14H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOKVLYXWKTPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3853814.png)
![5-{3-[1-(dimethylamino)ethyl]phenyl}indan-1-one](/img/structure/B3853816.png)
![N-[(3-methyl-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B3853821.png)
![2-[benzyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B3853826.png)


![N-[2-(4-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B3853840.png)
![[1-(3-pyridinylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3853841.png)
![1-ethyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B3853848.png)
![3-(4-chlorophenyl)-5-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3853852.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3853854.png)

![3-[(1H-indazol-6-ylamino)methyl]-4H-chromen-4-one](/img/structure/B3853862.png)
![2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B3853896.png)